molecular formula C20H22N2O6 B5093183 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid

Cat. No.: B5093183
M. Wt: 386.4 g/mol
InChI Key: CETAIEGOGRFEQG-SFQUDFHCSA-N
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Description

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid is a complex organic compound characterized by its unique structure, which includes a butoxybenzoyl group, a furan ring, and an enoyl group

Properties

IUPAC Name

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-2-3-10-27-15-8-6-14(7-9-15)19(25)22-17(12-16-5-4-11-28-16)20(26)21-13-18(23)24/h4-9,11-12H,2-3,10,13H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETAIEGOGRFEQG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the butoxybenzoyl intermediate: This step involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.

    Coupling with furan-2-yl prop-2-enoyl amine: The 4-butoxybenzoyl chloride is then reacted with furan-2-yl prop-2-enoyl amine in the presence of a base such as triethylamine to form the intermediate product.

    Final coupling with glycine: The intermediate product is then coupled with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The enoyl group can be reduced to form the corresponding saturated compound.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated analogs of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan ring and enoyl group are likely involved in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-butoxybenzoyl)amino]acetic acid: Lacks the furan and enoyl groups, making it less versatile.

    3-(furan-2-yl)prop-2-enoyl glycine: Lacks the butoxybenzoyl group, affecting its binding properties.

    4-butoxybenzoyl glycine: Lacks both the furan and enoyl groups, significantly altering its chemical behavior.

Uniqueness

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

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